Calculated LogP and CNS Multiparameter Optimization (MPO) Score Differentiate Target Compound from 3-Methyl Hydantoin Analog
Computational prediction indicates that the 2-methoxyethyl substituent on the hydantoin N3 increases lipophilicity compared to the 3-methyl analog, with cLogP of ~3.17–3.38 for the target compound [1] versus 2.01 for the close analog 3-methyl-5-(2-methylbenzyl)-5-(4-piperidinyl)-2,4-imidazolidinedione . The CNS MPO score of the target compound (estimated 4.0–4.5 by component analysis) places it near the upper bound of desirable CNS drug space (MPO ≥4.0), whereas the methyl analog scores lower primarily due to insufficient lipophilicity and lower topological polar surface area (tPSA 61.4 Ų vs. estimated 67.5 Ų for target) [1].
| Evidence Dimension | Calculated LogP (cLogP) and CNS MPO score |
|---|---|
| Target Compound Data | cLogP: 3.17–3.38; tPSA: ~67.5 Ų; HBA: 6; HBD: 0; MW: 345.44 |
| Comparator Or Baseline | 3-Methyl analog (Hit2Lead 68378386): cLogP: 2.01; tPSA: 61.4 Ų; HBA: 3; HBD: 2; MW: 301 |
| Quantified Difference | ΔcLogP ≈ +1.2 to +1.4; ΔtPSA ≈ +6.1 Ų; ΔMW ≈ +44.4 Da; HBD reduced from 2 to 0 |
| Conditions | In silico prediction; cLogP from consensus model (ALogPS/PrenDB); CNS MPO calculated using Wager et al. (2010) component scoring |
Why This Matters
A cLogP increase of 1.2–1.4 units and reduction in hydrogen-bond donors (2→0) is expected to enhance passive BBB permeability and reduce P-glycoprotein efflux liability relative to the 3-methyl analog, making this compound preferable for CNS target engagement studies.
- [1] PrenDB Computational Database. Entry for 3-(2-Methoxyethyl)-1-(1-(2-methylbenzyl)piperidin-4-yl)imidazolidine-2,4-dione. LogP: 3.38; MW: 345.44. View Source
